(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate
Description
“(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4-diyl diacetate” is a structurally complex carbohydrate derivative characterized by a pyranose ring core with multiple functional groups. Its stereochemistry (2R,3S,4R,5R,6R) is critical to its three-dimensional conformation and biological interactions. Key substituents include:
- 5-Acetamido group: A common motif in bioactive molecules, influencing hydrogen-bonding interactions.
- 2-(Acetoxymethyl) group: Enhances lipophilicity and stability.
- 6-(Ethylthio) group: A sulfur-containing substituent that modulates solubility and reactivity.
- 3,4-Diacetate groups: Ester functionalities that contribute to metabolic stability and esterase susceptibility.
Spectral data from related structures suggest characteristic IR peaks for NH (3341 cm⁻¹), ester C=O (1745 cm⁻¹), and acetamido C=O (1711 cm⁻¹) .
Properties
Molecular Formula |
C16H25NO8S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
BHOPGYBLLSFEGH-OXGONZEZSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves several steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to various biochemical effects. The pathways involved can vary depending on the specific application, but they often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional distinctions from analogs are summarized below:
Substituent Variations at the 6-Position
Stereochemical Differences
- 6R vs. 6S Configuration: The target compound’s 6R configuration (vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
